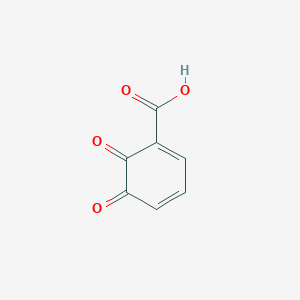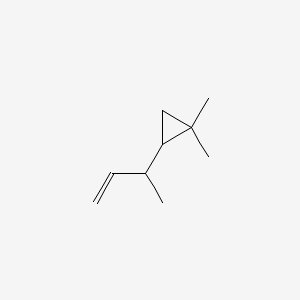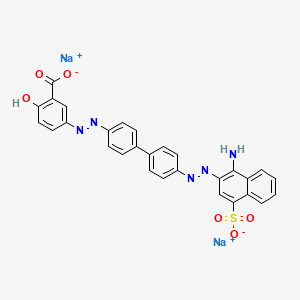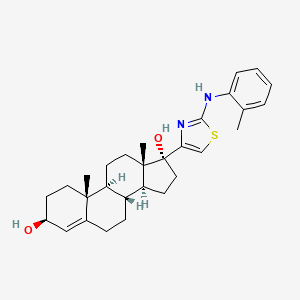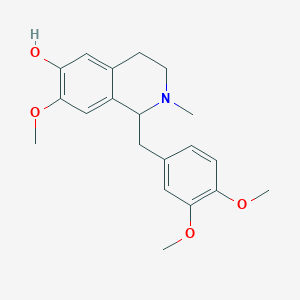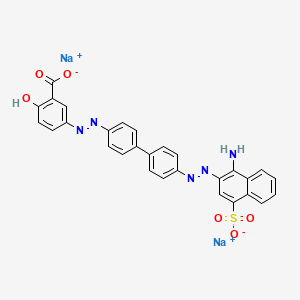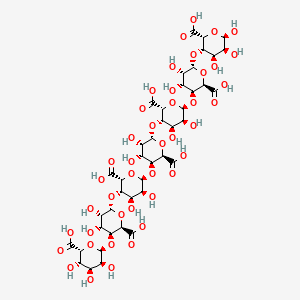![molecular formula C24H44ClNO2 B13785075 [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride CAS No. 68413-50-3](/img/structure/B13785075.png)
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride typically involves the reaction of 4-dodecylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with trimethylamine to yield the final quaternary ammonium compound. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like toluene or ethanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of reactants
Reaction Control: Advanced monitoring systems to maintain optimal reaction conditions
Purification: Multi-step purification processes, including crystallization and filtration, to obtain high-purity product
化学反応の分析
Types of Reactions
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced under specific conditions to yield simpler amines
Substitution: Participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, hydroxides
Major Products Formed
Oxidation Products: Phenolic oxides, dodecylphenol derivatives
Reduction Products: Secondary and tertiary amines
Substitution Products: Various substituted ammonium compounds
科学的研究の応用
Chemistry
In chemistry, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is used as a surfactant in emulsion polymerization and as a phase transfer catalyst in organic synthesis.
Biology
In biological research, it is employed to study membrane interactions and as a component in cell lysis buffers due to its ability to disrupt lipid bilayers.
Medicine
Medically, it is explored for its antimicrobial properties and potential use in drug delivery systems, particularly in targeting bacterial cell membranes.
Industry
Industrially, it is utilized in formulations of detergents, fabric softeners, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death.
類似化合物との比較
Similar Compounds
- Cetyltrimethylammonium Bromide (CTAB)
- Benzalkonium Chloride
- Dodecyltrimethylammonium Chloride
Comparison
Compared to similar compounds, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride offers unique advantages such as:
- Enhanced Membrane Disruption: Due to the presence of the phenoxy group
- Higher Solubility: In organic solvents, making it versatile for various applications
- Greater Stability: Under a wide range of pH conditions
These properties make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
68413-50-3 |
|---|---|
分子式 |
C24H44ClNO2 |
分子量 |
414.1 g/mol |
IUPAC名 |
[3-(4-dodecylphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-22-16-18-24(19-17-22)27-21-23(26)20-25(2,3)4;/h16-19,23,26H,5-15,20-21H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
QJSUWTKXJNVMQU-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCC(C[N+](C)(C)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

